Cas no 896358-30-8 (3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)

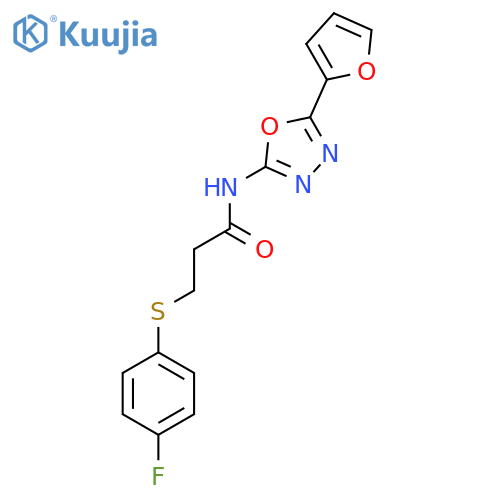

896358-30-8 structure

商品名:3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide

3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide 化学的及び物理的性質

名前と識別子

-

- 3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide

- F2537-1854

- 3-((4-fluorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

- 896358-30-8

- AKOS024658282

- 3-(4-fluorophenyl)sulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

- 3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

-

- インチ: 1S/C15H12FN3O3S/c16-10-3-5-11(6-4-10)23-9-7-13(20)17-15-19-18-14(22-15)12-2-1-8-21-12/h1-6,8H,7,9H2,(H,17,19,20)

- InChIKey: BSTQPDVMNYJBPB-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)F)CCC(NC1=NN=C(C2=CC=CO2)O1)=O

計算された属性

- せいみつぶんしりょう: 333.05834059g/mol

- どういたいしつりょう: 333.05834059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 396

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2537-1854-5μmol |

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |

896358-30-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2537-1854-15mg |

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |

896358-30-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2537-1854-10μmol |

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |

896358-30-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2537-1854-10mg |

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |

896358-30-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2537-1854-20mg |

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |

896358-30-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2537-1854-3mg |

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |

896358-30-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2537-1854-5mg |

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |

896358-30-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2537-1854-40mg |

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |

896358-30-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2537-1854-50mg |

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |

896358-30-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2537-1854-4mg |

3-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |

896358-30-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

896358-30-8 (3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量